molecular formula C13H15NO4 B2428346 3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one CAS No. 847783-41-9

3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2428346
CAS No.: 847783-41-9
M. Wt: 249.266
InChI Key: NQBRJQFNQDAFOV-UHFFFAOYSA-N
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Description

3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a dihydroisoquinoline core with a trimethoxymethyl substituent at the third position and a carbonyl group at the first position.

Scientific Research Applications

3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials, including polymers and resins.

Mechanism of Action

Target of Action

Compounds with a trimethoxyphenyl (tmp) group, which is present in this compound, have been known to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds have demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations . The TMP group plays a critical role in fitting into the binding sites of various targets, leading to a decrease in the biological activity of such targets .

Biochemical Pathways

Tmp-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities againstHelicobacter pylori and Mycobacterium tuberculosis . They have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Result of Action

Tmp-bearing compounds have been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Action Environment

The tmp group, which is present in this compound, is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Preparation Methods

The synthesis of 3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 3-(trimethoxymethyl)benzaldehyde with an amine, followed by cyclization and oxidation steps. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The trimethoxymethyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one can be compared with other similar compounds, such as:

    1,2-Dihydroisoquinolin-1-one: Lacks the trimethoxymethyl group, which may result in different chemical and biological properties.

    3-(Methoxymethyl)-1,2-dihydroisoquinolin-1-one: Has a methoxymethyl group instead of a trimethoxymethyl group, leading to variations in reactivity and applications.

    3-(Trimethoxymethyl)-isoquinoline: Lacks the dihydro component, which may affect its stability and reactivity. The uniqueness of this compound lies in its specific substituent pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

3-(trimethoxymethyl)-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-16-13(17-2,18-3)11-8-9-6-4-5-7-10(9)12(15)14-11/h4-8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBRJQFNQDAFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=CC=CC=C2C(=O)N1)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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